molecular formula C17H24BFN2O3 B8158626 N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B8158626
M. Wt: 334.2 g/mol
InChI Key: JICDBNCTINCXBI-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide is a boronic acid derivative with a fluorine atom and a pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-fluoro-4-bromophenyl pyrrolidine-1-carboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere conditions.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow chemistry can also be employed to enhance the efficiency of the production process.

Types of Reactions:

  • Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

  • Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

  • Oxidation and Reduction: The fluorine atom can influence the oxidation state of the compound.

Common Reagents and Conditions:

  • Palladium catalysts (e.g., Pd(PPh3)4)

  • Solvents like toluene or DMF

  • Inert atmosphere (e.g., nitrogen or argon)

Major Products Formed:

  • Coupling products with various aryl groups

  • Oxidized or reduced derivatives depending on the reaction conditions

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. Biology: It can be employed in the study of enzyme inhibitors and as a building block for bioactive molecules. Medicine: Industry: Utilized in material science for the development of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with biological targets such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes involved in metabolic pathways

  • Receptors in signal transduction pathways

Comparison with Similar Compounds

  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butanamide

Uniqueness: N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxamide stands out due to its pyrrolidine ring, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFN2O3/c1-16(2)17(3,4)24-18(23-16)12-7-8-14(13(19)11-12)20-15(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICDBNCTINCXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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